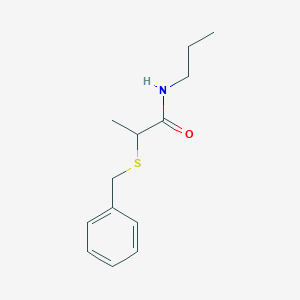![molecular formula C18H21N3O4S B297028 N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)
N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since become one of the most commonly prescribed NSAIDs. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it specifically targets the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. The selective inhibition of COX-2 by Celecoxib has been found to be effective in reducing pain and inflammation, while minimizing the risk of gastrointestinal complications.
作用机制
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide is based on its selective inhibition of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX-2, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide reduces the production of prostaglandins, which results in a reduction in pain and inflammation. Additionally, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to have other effects on the body, including the inhibition of angiogenesis, which is the formation of new blood vessels, and the induction of apoptosis, which is programmed cell death.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to have a number of biochemical and physiological effects on the body, including the inhibition of COX-2, the reduction of prostaglandin production, the inhibition of angiogenesis, and the induction of apoptosis. Additionally, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to have antiplatelet and antithrombotic effects, which can help prevent the formation of blood clots and reduce the risk of heart attack and stroke. N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has also been found to have antioxidant and anti-inflammatory effects, which can help reduce oxidative stress and inflammation in the body.
实验室实验的优点和局限性
N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This makes N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide less likely to cause gastrointestinal complications, which can be a problem with non-selective NSAIDs. Another advantage is that N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been extensively studied and has a well-established safety profile. However, one of the limitations of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body. Additionally, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide is a prescription drug and may not be readily available for lab experiments.
未来方向
There are several future directions for the study of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide. Another area of research is the identification of new therapeutic applications for N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, such as in the treatment of neurodegenerative diseases or autoimmune disorders. Additionally, there is a need for more research on the long-term effects of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, particularly in terms of its effects on cardiovascular health and cancer risk. Finally, there is a need for more research on the mechanisms of action of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, particularly in terms of its effects on angiogenesis and apoptosis.
合成方法
The synthesis of N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction of 4-bromoaniline with acetic anhydride to form N-acetyl-4-bromoaniline. This intermediate is then reacted with 4-acetamidophenol to form N-[4-(acetylamino)phenyl]-4-bromoacetamide. The final step involves the reaction of N-[4-(acetylamino)phenyl]-4-bromoacetamide with 2-methylsulfonylphenylamine to form N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide, or N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide.
科学研究应用
N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in a wide range of medical conditions, including arthritis, cancer, Alzheimer's disease, and cardiovascular disease. In arthritis, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to be effective in reducing pain, inflammation, and joint stiffness, while also improving physical function. In cancer, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells, as well as promoting apoptosis. In Alzheimer's disease, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been found to reduce inflammation and oxidative stress, which are believed to contribute to the development and progression of the disease. In cardiovascular disease, N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide has been shown to have antiplatelet and antithrombotic effects, which can help prevent the formation of blood clots and reduce the risk of heart attack and stroke.
属性
分子式 |
C18H21N3O4S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H21N3O4S/c1-13-6-4-5-7-17(13)21(26(3,24)25)12-18(23)20-16-10-8-15(9-11-16)19-14(2)22/h4-11H,12H2,1-3H3,(H,19,22)(H,20,23) |
InChI 键 |
DJWIEJHEKRHQRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C |
规范 SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296945.png)
![N-[4-(acetylamino)phenyl]-2-[4-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B296949.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296951.png)
![2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide](/img/structure/B296952.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296953.png)
![N-(2-chlorobenzyl)-2-(4-methyl{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B296954.png)
![N-butyl-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296957.png)
![N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296958.png)
![N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B296962.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296963.png)
![N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296964.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296967.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-ethylphenyl)acetamide](/img/structure/B296970.png)